4-(Bromomethyl)benzo[d][1,3]dioxole

Reactivity Nucleophilic Substitution Leaving Group

For synthetic routes requiring a 4-functionalized benzodioxole with superior leaving group ability, choose 4-(Bromomethyl)benzo[d][1,3]dioxole (CAS 101417-40-7). Its unambiguous substitution pattern enables orthogonal functionalization, minimizing side reactions and simplifying purification. Ideal for constructing bioactive molecules, including acetylcholinesterase inhibitors, and modifying polymer backbones under mild conditions. Superior to 5-isomer or chloro-analogs.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 101417-40-7
Cat. No. B182611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzo[d][1,3]dioxole
CAS101417-40-7
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)CBr
InChIInChI=1S/C8H7BrO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2
InChIKeyNXSORIZRMNGQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)benzo[d][1,3]dioxole (CAS 101417-40-7): A Core Intermediate for Pharmaceutical and Fine Chemical Synthesis


4-(Bromomethyl)benzo[d][1,3]dioxole (CAS 101417-40-7) is a substituted benzodioxole featuring a bromomethyl group at the 4-position of the fused 1,3-benzodioxole ring system. Its molecular formula is C8H7BrO2, and it is commonly employed as a key synthetic intermediate for introducing the methylenedioxybenzyl moiety into complex molecular scaffolds . The compound is utilized extensively in medicinal chemistry and pharmaceutical process development, particularly as a building block for constructing bioactive molecules and functional polymers .

Why 4-(Bromomethyl)benzo[d][1,3]dioxole Cannot Be Simply Replaced by Other Benzodioxole Derivatives


Benzodioxole derivatives bearing halogenated methyl groups are not interchangeable because differences in halogen identity (Br vs. Cl) and substitution pattern (4- vs. 5-position) significantly alter reaction kinetics, regioselectivity, and downstream product profiles. The bromomethyl group provides superior leaving group ability compared to chloromethyl, enabling faster and more complete nucleophilic substitution [1]. Furthermore, the 4-substitution pattern imparts distinct steric and electronic properties that can direct subsequent functionalization, affecting the yield and purity of the target molecule [2]. These distinctions mandate precise selection of the appropriate intermediate for reproducible and scalable synthetic routes.

Quantitative Evidence for Differentiating 4-(Bromomethyl)benzo[d][1,3]dioxole from Its Closest Analogs


Enhanced Reactivity of the Bromomethyl Group in Nucleophilic Substitution vs. Chloromethyl Analogs

The bromomethyl substituent in 4-(Bromomethyl)benzo[d][1,3]dioxole exhibits significantly higher reactivity in nucleophilic substitution reactions compared to the chloromethyl analog, 4-(Chloromethyl)benzo[d][1,3]dioxole. This difference is attributed to the weaker C-Br bond and the superior leaving group ability of bromide versus chloride, which lowers the activation energy and accelerates the reaction rate. The enhanced reactivity is consistent with observations in halomethylated polystyrene systems [1].

Reactivity Nucleophilic Substitution Leaving Group

Regioselectivity and Scaffold Utility: The 4-Position Bromomethyl Group Enables Distinct Synthetic Pathways

The 4-substitution pattern on the benzodioxole ring is critical for accessing certain pharmacologically relevant structures. For instance, patent US9346818B2 discloses a series of benzodioxole derivatives with acetylcholinesterase inhibitory activity for the treatment of Alzheimer's disease. The synthetic routes rely on 4-functionalized benzodioxole intermediates to achieve the desired regiochemistry, which is essential for target binding and biological activity [1]. In contrast, 5-(Bromomethyl)benzo[d][1,3]dioxole (CAS 2606-51-1) leads to a different substitution pattern that may not be suitable for these specific molecular scaffolds.

Regioselectivity Medicinal Chemistry Acetylcholinesterase Inhibitors

Physical Property Differentiation: Melting Point and Density Comparison

Differences in melting point and density between 4-(Bromomethyl)benzo[d][1,3]dioxole and its structural analogs influence purification protocols and formulation strategies. The target compound exhibits a melting point of 62-62.5 °C (from ethyl ether) and a predicted density of 1.652±0.06 g/cm³ . In comparison, the 5-substituted isomer 5-(Bromomethyl)benzo[d][1,3]dioxole melts lower at 45-47 °C and has a similar predicted density of 1.652 g/cm³, while the 4-chloromethyl analog has a significantly lower predicted density of 1.329±0.06 g/cm³ and lower boiling point. These variations directly affect crystallization conditions, solvent selection, and storage requirements.

Physical Properties Purification Handling

Validated Role as a Key Intermediate for Multiple Drug Classes

4-(Bromomethyl)benzo[d][1,3]dioxole is explicitly cited as a key intermediate in the synthesis of several important drug classes, including antihistamines, antimicrobial agents, and antidepressants . This is consistent with its use as a precursor for introducing the methylenedioxybenzyl moiety, a privileged scaffold found in numerous bioactive molecules. While many benzodioxole derivatives share this core, the 4-bromomethyl substitution pattern is uniquely positioned to generate specific derivatives not easily accessed from other isomers [1]. Total syntheses of drugs like paroxetine and tadalafil have relied on properly substituted benzodioxole intermediates [1].

Pharmaceutical Intermediate Antihistamines Antimicrobials Antidepressants

High-Impact Application Scenarios for 4-(Bromomethyl)benzo[d][1,3]dioxole in Pharmaceutical and Chemical Manufacturing


Synthesis of Novel Acetylcholinesterase Inhibitors for Alzheimer's Disease Research

As demonstrated in patent US9346818B2, the 4-substituted benzodioxole scaffold is integral to a new class of acetylcholinesterase inhibitors. 4-(Bromomethyl)benzo[d][1,3]dioxole serves as the alkylating agent to install the critical 4-position substituent, enabling the construction of these biologically active molecules. The bromomethyl group provides efficient coupling under mild conditions, minimizing side reactions and preserving the sensitive dioxole ring .

Building Block for Antidepressant and Antimicrobial Candidate Molecules

The compound's established role as an intermediate for antidepressants and antimicrobial agents makes it a preferred starting material for medicinal chemistry campaigns targeting these therapeutic areas. Its reactivity profile supports rapid diversification into libraries of methylenedioxybenzyl-containing analogs, accelerating hit-to-lead optimization. The well-defined physical properties also facilitate purification and scale-up of lead candidates .

Custom Synthesis and Process Development for Regiospecific Functionalization

When a synthetic route demands a 4-functionalized benzodioxole intermediate, 4-(Bromomethyl)benzo[d][1,3]dioxole is the reagent of choice due to its unambiguous substitution pattern. Unlike the 5-isomer, it enables orthogonal functionalization at the 4-position, which is essential for constructing molecules with specific three-dimensional geometries and target-binding profiles. The higher melting point relative to the 5-isomer also simplifies purification in multi-step sequences .

Industrial-Scale Production of Functional Polymers and Specialty Materials

Beyond pharmaceuticals, the compound is utilized in the polymer industry for modifying polymer backbones with benzodioxole moieties . Its enhanced reactivity compared to the chloromethyl analog permits efficient grafting under milder conditions, preserving the integrity of temperature-sensitive polymer matrices. This application leverages the balance of reactivity and stability inherent to the bromomethyl group.

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